![molecular formula C13H16O3 B1373498 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 1087789-83-0](/img/structure/B1373498.png)
3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid
Descripción general
Descripción
3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Substrate Specificity in Alcohol Dehydrogenases
- 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, as a 2-enoic alcohol, has relevance in the study of substrate specificity for alcohol dehydrogenases. Research comparing various alcohols and aldehydes as substrates for alcohol dehydrogenases from different sources found that 2-enoic alcohols are generally better substrates for these enzymes compared to their saturated analogs (Pietruszko, Crawford, & Lester, 1973).
Hydroxylation and Halogen Addition
- Studies on hydroxylation and halogen addition to the carbon-carbon double bond of similar 2-hydroxy-3-enoic acids have been conducted. These chemical transformations are crucial for synthesizing various derivatives, potentially including those related to this compound (Yu & Simon, 1991).
Structural Analysis in Crystallography
- Crystal structure analysis of compounds similar to this compound reveals insights into molecular conformations and hydrogen-bonding patterns. For instance, the study of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid offers valuable data on molecular arrangements, which could be relevant for understanding the structural properties of related compounds (Swenson, Lu, & Burton, 1997).
Photoalignment in Liquid Crystals
- Prop-2-enoates derived from similar compounds have been used to promote photoalignment of nematic liquid crystals. This research is significant for applications in liquid crystal displays (LCDs) and other optoelectronic devices (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Spectroscopic and Computational Studies
- Spectroscopic methods and quantum chemical calculations have been used to characterize compounds structurally similar to this compound. These studies provide valuable insights into the molecular properties and interactions of such compounds (Venkatesan et al., 2016).
Propiedades
IUPAC Name |
(E)-3-(2-butan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-10(2)16-12-7-5-4-6-11(12)8-9-13(14)15/h4-10H,3H2,1-2H3,(H,14,15)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZBOIWYIYWLF-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=CC=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)
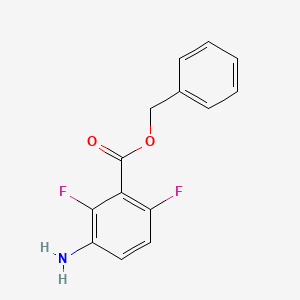
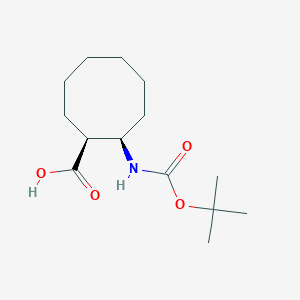
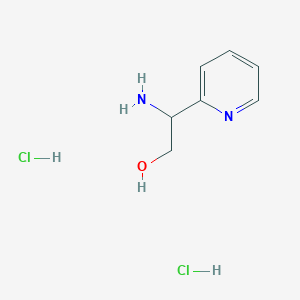
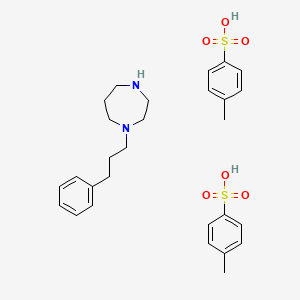
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)



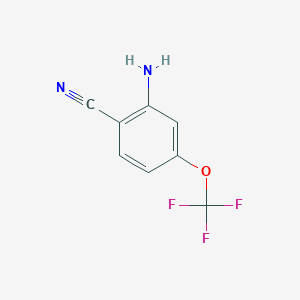
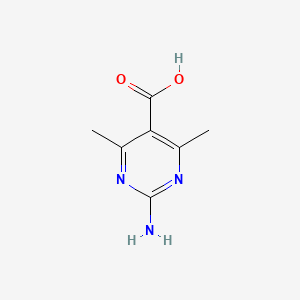
![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
